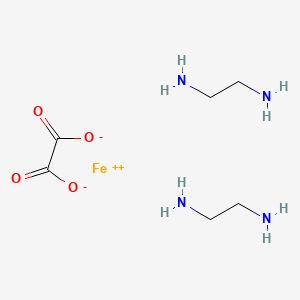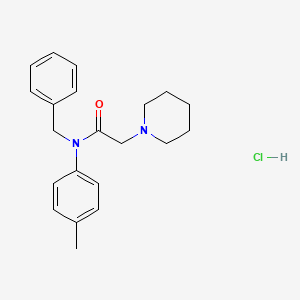![molecular formula C16H11BrN2O B14170055 1-[(E)-(4-bromophenyl)diazenyl]naphthalen-2-ol CAS No. 7150-24-5](/img/structure/B14170055.png)
1-[(E)-(4-bromophenyl)diazenyl]naphthalen-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Bromophenyl)azo]naphthalene-2-ol is an azo compound characterized by the presence of an azo group (-N=N-) linking a 4-bromophenyl group to a naphthalene-2-ol moiety. Azo compounds are widely recognized for their vibrant colors and are extensively used in dyeing processes. This particular compound is notable for its applications in various scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Bromophenyl)azo]naphthalene-2-ol typically involves a diazonium coupling reaction. The process begins with the formation of a diazonium salt from 4-bromoaniline. This is achieved by treating 4-bromoaniline with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium ion. The diazonium ion is then coupled with naphthalene-2-ol in an alkaline medium to yield the target azo compound .
Industrial Production Methods: In industrial settings, the production of azo compounds like 1-[(4-Bromophenyl)azo]naphthalene-2-ol is scaled up using similar diazonium coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and stringent control of reaction conditions to ensure consistency and safety .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(4-Bromophenyl)azo]naphthalene-2-ol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2) are commonly used under controlled conditions.
Reduction: Sodium dithionite (Na2S2O4) or catalytic hydrogenation are typical methods.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products:
Reduction: Produces corresponding amines.
Oxidation: Forms quinone derivatives.
Substitution: Yields various substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
1-[(4-Bromophenyl)azo]naphthalene-2-ol finds applications in several scientific domains:
Mécanisme D'action
The mechanism of action of 1-[(4-Bromophenyl)azo]naphthalene-2-ol involves its interaction with molecular targets through the azo group. The azo linkage can undergo cleavage under certain conditions, releasing reactive intermediates that interact with biological molecules. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular processes .
Comparaison Avec Des Composés Similaires
- 1-[(4-Iodophenyl)azo]naphthalene-2-ol
- 1-[(4-Chlorophenyl)azo]naphthalene-2-ol
- 1-[(4-Fluorophenyl)azo]naphthalene-2-ol
- 1-[(4-Nitrophenyl)azo]naphthalene-2-ol
Comparison: 1-[(4-Bromophenyl)azo]naphthalene-2-ol is unique due to the presence of the bromine atom, which influences its reactivity and interaction with other molecules. Compared to its analogs with different halogens or substituents, the bromine atom provides distinct electronic and steric effects, making it suitable for specific applications in dyeing and chemical synthesis .
Propriétés
Numéro CAS |
7150-24-5 |
|---|---|
Formule moléculaire |
C16H11BrN2O |
Poids moléculaire |
327.17 g/mol |
Nom IUPAC |
1-[(4-bromophenyl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C16H11BrN2O/c17-12-6-8-13(9-7-12)18-19-16-14-4-2-1-3-11(14)5-10-15(16)20/h1-10,20H |
Clé InChI |
RIOZOASPCSFDHC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-methoxyphenyl)-6-methyl-2-[(pyrrolidin-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14169972.png)





![3,3'-(1,1,2,2,3,3-Hexafluoropropane-1,3-diyl)bis[5-(pentafluoroethyl)-1,2,4-oxadiazole]](/img/structure/B14170008.png)

![N-[(Furan-2-yl)methyl]-2-oxo-2-[3-(trifluoromethyl)anilino]ethan-1-aminium](/img/structure/B14170022.png)

![(E)-3-(5-(phenylamino)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acrylamide](/img/structure/B14170030.png)



